Cas no 1018584-77-4 (4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbaldehyde)
4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbaldehyde
- 4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbaldehyde
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- Inchi: 1S/C8H9NO2/c10-5-7-6-3-1-2-4-8(6)11-9-7/h5H,1-4H2
- InChI Key: OBILEGQRRXMNDZ-UHFFFAOYSA-N
- SMILES: O1C2=C(C(C=O)=N1)CCCC2
Computed Properties
- Exact Mass: 151.063329g/mol
- Monoisotopic Mass: 151.063329g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 151.16g/mol
- XLogP3: 1.4
- Topological Polar Surface Area: 43.1
4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1700089-1g |
4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbaldehyde |
1018584-77-4 | 95% | 1g |
$685.0 | 2023-09-20 | |
| Enamine | EN300-1700089-5g |
4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbaldehyde |
1018584-77-4 | 95% | 5g |
$1987.0 | 2023-09-20 | |
| Enamine | EN300-1700089-10g |
4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbaldehyde |
1018584-77-4 | 95% | 10g |
$2946.0 | 2023-09-20 | |
| Chemenu | CM459244-250mg |
4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbaldehyde |
1018584-77-4 | 95%+ | 250mg |
$294 | 2023-01-08 | |
| Chemenu | CM459244-500mg |
4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbaldehyde |
1018584-77-4 | 95%+ | 500mg |
$526 | 2023-01-08 | |
| Chemenu | CM459244-1g |
4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbaldehyde |
1018584-77-4 | 95%+ | 1g |
$693 | 2023-01-08 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4394-1G |
4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbaldehyde |
1018584-77-4 | 95% | 1g |
¥ 2,970.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4394-5G |
4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbaldehyde |
1018584-77-4 | 95% | 5g |
¥ 8,890.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4394-10G |
4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbaldehyde |
1018584-77-4 | 95% | 10g |
¥ 13,186.00 | 2023-03-30 | |
| Enamine | EN300-1700089-0.05g |
4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbaldehyde |
1018584-77-4 | 95% | 0.05g |
$160.0 | 2023-09-20 |
4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbaldehyde Suppliers
4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbaldehyde Related Literature
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Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
Additional information on 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbaldehyde
Professional Introduction to Compound with CAS No. 1018584-77-4 and Product Name: 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbaldehyde
The compound with the CAS number 1018584-77-4 and the product name 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbaldehyde represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic aldehyde derivative has garnered attention due to its structural complexity and potential biological activities. The benzoxazole core is a well-known scaffold in drug discovery, often associated with properties such as antimicrobial, anti-inflammatory, and anticancer effects. The presence of a tetrahydropyran ring in the structure enhances its metabolic stability and bioavailability, making it a promising candidate for further investigation.
Recent advancements in synthetic chemistry have enabled the efficient preparation of this compound, facilitating its exploration in various biological assays. The aldehyde functionality at the 3-position of the benzoxazole ring is particularly noteworthy, as it serves as a versatile handle for further derivatization. This allows chemists to modify the molecule’s properties by introducing different substituents, thereby tailoring its biological activity to specific therapeutic targets.
In the realm of medicinal chemistry, 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbaldehyde has been studied for its potential role in modulating enzyme activity and receptor binding. Preliminary computational studies suggest that this compound may interact with proteins involved in signal transduction pathways relevant to neurodegenerative diseases. The benzoxazole moiety is known to exhibit favorable interactions with aromatic residues in protein binding pockets, which could be exploited for designing novel therapeutic agents.
Moreover, the tetrahydropyran ring contributes to the compound’s solubility and membrane permeability characteristics. These physicochemical properties are critical for drug candidates intended for oral administration or topical application. The enhanced solubility ensures better absorption and distribution within the body, while the improved membrane permeability allows the compound to reach its target sites more effectively.
Current research in this area is focused on exploring the pharmacological profile of 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbaldehyde through both in vitro and in vivo models. In vitro studies have revealed promising results regarding its interaction with enzymes such as kinases and phosphodiesterases. These enzymes are implicated in various diseases, including cancer and inflammatory disorders. The compound’s ability to inhibit or modulate their activity could lead to the development of new treatments targeting these conditions.
Animal models have further supported these findings by demonstrating potential therapeutic effects of 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbaldehyde in conditions like inflammation and pain. The compound’s ability to cross the blood-brain barrier has also been noted in some studies, suggesting its potential application in central nervous system disorders. This property is particularly intriguing given the challenges associated with delivering therapeutic agents across this barrier.
The synthesis of 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbaldehyde has been optimized using modern catalytic methods that improve yield and purity while reducing environmental impact. Transition metal-catalyzed reactions have played a crucial role in achieving this goal. These methods not only enhance efficiency but also allow for greener alternatives to traditional synthetic routes. Such advancements are aligning with global efforts to promote sustainable chemistry practices.
The future prospects of 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbaldehyde are bright as researchers continue to uncover new biological functions and develop innovative synthetic strategies. Collaborative efforts between academia and industry are likely to accelerate progress in this field. By leveraging cutting-edge technologies such as high-throughput screening and structure-based drug design, 4 ,5 ,6 ,7 -tetrahydro-1 ,2 -benzoxazole-3 -carbaldehyde holds promise as a key intermediate or lead compound for next-generation therapeutics.
In conclusion, 1018584-77-4 and its corresponding product name represent a fascinating molecule with significant potential in pharmaceutical applications. Its unique structural features combined with recent advancements in synthetic biology make it a compelling subject for further research. As our understanding of its biological activities grows, 4 ,5 ,6 ,7 -tetrahydro-1 ,2 -benzoxazole-3 -carbaldehyde is poised to contribute meaningfully to the development of novel treatments across multiple therapeutic areas.
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